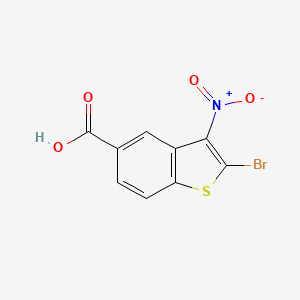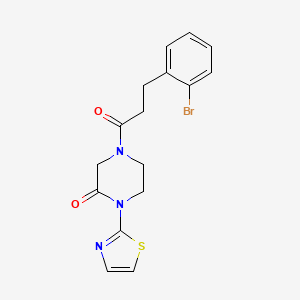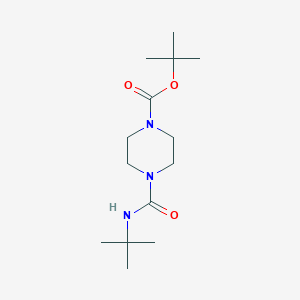
Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H27N3O3 and its molecular weight is 285.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized for their molecular and crystal structures. These compounds have been studied using techniques like FT-IR, NMR, LCMS spectroscopy, and X-ray diffraction analysis. The structural analyses reveal different shapes and intermolecular interactions, contributing to their chemical properties and potential applications (Kulkarni et al., 2016).
Biological Evaluation
- Some derivatives of this compound have been evaluated for their biological activities. These include antibacterial, antifungal, and anthelmintic activities. These studies contribute to understanding their potential as therapeutic agents or as intermediates in drug synthesis (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- The compound has been investigated for its anticorrosive behavior, particularly in protecting carbon steel in corrosive environments. Studies focus on its inhibition efficiency, adsorption characteristics, and surface morphology, highlighting its potential as a corrosion inhibitor (Praveen et al., 2021).
Chiral Deprotonation in Synthesis
- This compound has been used in chiral deprotonation studies, particularly in synthesizing chiral intermediates for medicinal compounds. This research expands the compound's utility in asymmetric synthesis and medicinal chemistry (McDermott et al., 2008).
Properties
IUPAC Name |
tert-butyl 4-(tert-butylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-13(2,3)15-11(18)16-7-9-17(10-8-16)12(19)20-14(4,5)6/h7-10H2,1-6H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBWFHNQLQLVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
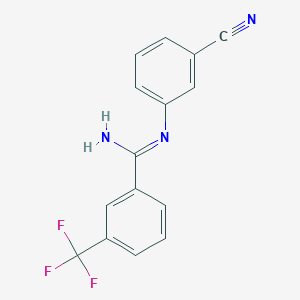

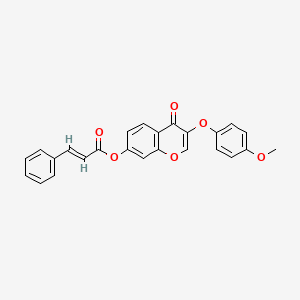
![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
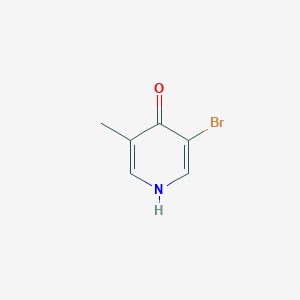
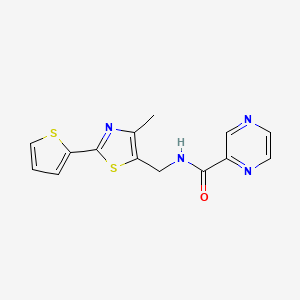
![4-chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2548448.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)
